4-Methanesulfonylfuran-2-carbaldehyde

Description

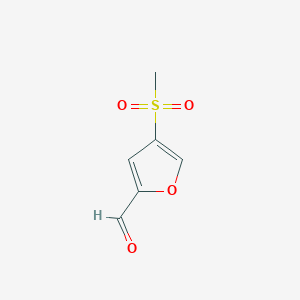

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEXIHNQZGBYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=COC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methanesulfonylfuran-2-carbaldehyde chemical properties

An In-depth Technical Guide to 4-Methanesulfonylfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methanesulfonylfuran-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a highly electron-withdrawing methanesulfonyl group and a reactive carbaldehyde moiety. This unique combination of functional groups makes it a potentially valuable, yet under-documented, building block in medicinal chemistry and organic synthesis. The aldehyde serves as a versatile handle for constructing complex molecular architectures through reactions such as condensations and reductive aminations, while the sulfone group profoundly influences the electronic properties of the furan scaffold. This guide provides a comprehensive overview of its known chemical properties, a plausible synthetic pathway, its predicted reactivity based on established chemical principles of related analogs, and its potential applications in drug discovery. Due to the limited availability of experimental data in public databases, this document synthesizes information from safety data sheets and extrapolates from the well-documented chemistry of other substituted furan-2-carbaldehydes to provide a robust and practical resource for laboratory professionals.

Introduction

Substituted furan-2-carbaldehydes are a privileged class of compounds in drug discovery, forming the structural core of numerous molecules with diverse biological activities, including antimicrobial and anticancer properties. The versatility of this scaffold arises from two key features: the furan ring, which is amenable to a wide range of chemical modifications, and the C2-aldehyde group, which acts as a crucial electrophilic center for synthetic transformations.[1]

4-Methanesulfonylfuran-2-carbaldehyde, the subject of this guide, is distinguished by the presence of a methanesulfonyl (-SO₂CH₃) group at the C4 position. This powerful electron-withdrawing group is expected to significantly modulate the chemical and biological properties of the molecule. Specifically, it enhances the electrophilicity of the furan ring system and the attached aldehyde, potentially altering its reactivity profile compared to more common electron-rich or neutral furan analogs. This guide aims to consolidate the known physical data and provide expert-driven insights into the synthesis, handling, and synthetic utility of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental spectroscopic data for 4-Methanesulfonylfuran-2-carbaldehyde is not widely published, key physical properties have been documented. This section combines known data with predicted spectroscopic characteristics based on analogous structures.

Physical and Chemical Data

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(Methylsulfonyl)furan-2-carbaldehyde | N/A |

| Molecular Formula | C₆H₆O₄S | PubChem |

| Molecular Weight | 174.18 g/mol | PubChem |

| Monoisotopic Mass | 173.99867 Da | PubChem |

| CAS Number | 824115-01-5 | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 43 - 46 °C | |

| Boiling Point | 217 - 219 °C | |

| SMILES | CS(=O)(=O)C1=COC(=C1)C=O | PubChem |

| InChIKey | IWEXIHNQZGBYNN-UHFFFAOYSA-N | PubChem |

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the analysis of structurally related furan-2-carbaldehydes.[2][3]

-

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, likely in the range of δ 9.7-10.0 ppm. The strong electron-withdrawing effect of the sulfone group would deshield this proton.

-

Furan Protons: Two singlets (or narrow doublets with very small coupling) are expected for the protons at the C3 and C5 positions. The proton at C5, adjacent to the oxygen and aldehyde, would likely appear around δ 7.8-8.0 ppm. The proton at C3, adjacent to the sulfone, would also be significantly downfield, perhaps in a similar region.

-

Methyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 3.2-3.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): Expected in the range of δ 178-182 ppm.

-

Furan Carbons: The carbon atoms of the furan ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfone group (C4) would be significantly deshielded, as would the carbon bearing the aldehyde (C2).

-

Methyl Carbon (-SO₂CH₃): Expected around δ 40-45 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of sulfones, expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic/Furan): Expected above 3000 cm⁻¹.

-

Synthesis and Manufacturing

Protocol 1: Proposed Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde

Disclaimer: This protocol is a proposed route based on established chemical reactions. It has not been experimentally validated for this specific target and requires optimization in a laboratory setting.

Step 1: Synthesis of 3-(Methylthio)furan This intermediate is prepared from 3-bromofuran via a lithium-halogen exchange followed by quenching with a sulfur electrophile.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) to a solution of 3-bromofuran (1.0 equivalent) in THF, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Sulfenylation: Add dimethyl disulfide ( (CH₃)₂S₂ ) (1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(methylthio)furan.

Step 2: Synthesis of 4-(Methylthio)furan-2-carbaldehyde via Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like furan.[4][5]

-

Reagent Preparation: In a separate flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation: Add a solution of 3-(methylthio)furan (1.0 equivalent) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7.

-

Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain 4-(methylthio)furan-2-carbaldehyde.

Step 3: Oxidation to 4-Methanesulfonylfuran-2-carbaldehyde The final step is the oxidation of the sulfide to the sulfone.

-

Setup: Dissolve 4-(methylthio)furan-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool to 0 °C.

-

Oxidation: Add a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (2.2-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C. Causality Note: Using over two equivalents of the oxidant is crucial to ensure complete oxidation from the sulfide to the sulfone, passing through the sulfoxide intermediate.

-

Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.

-

Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) followed by sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over MgSO₄, and concentrate. The final product, 4-Methanesulfonylfuran-2-carbaldehyde, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Methanesulfonylfuran-2-carbaldehyde is dominated by its two functional groups, whose properties are mutually influenced by the furan ring.

Aldehyde-Centered Reactions

The aldehyde group is the primary site for synthetic elaboration. The adjacent electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Condensation Reactions: It is an excellent substrate for base-catalyzed condensation reactions with active methylene compounds. For instance, the Claisen-Schmidt condensation with a ketone would yield a chalcone-like structure, a common pharmacophore in drug discovery.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) will produce substituted aminomethyl-furans.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain, converting the aldehyde into an alkene.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like silver oxide or reduced to a primary alcohol with sodium borohydride.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

-

Setup: Dissolve 4-Methanesulfonylfuran-2-carbaldehyde (1.0 eq.) and a suitable ketone (e.g., acetophenone) (1.0 eq.) in ethanol in a round-bottom flask.

-

Reaction: Cool the solution in an ice bath and add an aqueous or ethanolic solution of a base (e.g., NaOH or KOH) dropwise.

-

Monitoring: Stir the reaction mixture at room temperature overnight. The product often precipitates out of the solution. Monitor completion by TLC.

-

Workup: If a precipitate has formed, collect it by filtration and wash with cold water or ethanol. If not, pour the reaction mixture into ice water and acidify to precipitate the product.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol.

Furan Ring Reactivity

Unlike typical electron-rich furan rings, the ring in this molecule is electron-deficient due to the sulfone group. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: Classic electrophilic reactions like nitration or Friedel-Crafts acylation are unlikely to be successful.

-

Activation towards Nucleophilic Aromatic Substitution: While less common for furans, the strong withdrawing group may enable nucleophilic substitution (SₙAr) at the C3 or C5 positions under specific conditions, although this would require experimental validation.

Safety, Handling, and Storage

The following information is derived from the available Safety Data Sheet.

-

Hazard Identification: The compound is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, it should be handled with care. Forms explosive mixtures with air upon intense heating.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.

-

Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, use a NIOSH-approved particulate respirator.

-

-

First Aid Measures:

-

Inhalation: Move person to fresh air.

-

Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse out with plenty of water.

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

-

-

Handling and Storage:

-

Handling: Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.

-

Conclusion

4-Methanesulfonylfuran-2-carbaldehyde is a specialized chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its defining feature—the strongly electron-withdrawing sulfone group—imparts a unique reactivity profile, particularly enhancing the electrophilicity of the aldehyde for key bond-forming reactions. While published experimental data remains scarce, this guide provides a solid foundation for researchers by consolidating known physical properties, proposing a viable synthetic strategy, and outlining its predictable chemical behavior. As a versatile building block, this compound offers a gateway to novel heterocyclic structures and is a valuable tool for scientists engaged in the design and development of new therapeutic agents.

References

-

Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. BenchChem Technical Guides.

-

Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]

- BenchChem. (2025). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. BenchChem Technical Guides.

-

Jaster, J., & Langer, P. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

- BenchChem. (2025). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols. BenchChem Technical Guides.

- Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. (n.d.).

-

Mishra, A., et al. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry, 89(5), 2840-2846. [Link]

- Grosch, W., & Czerny, M. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(2), 535-540.

-

Omar, A. M., et al. (2024). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Chemical Biology & Drug Design, 103(1), e14371. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Notes - Formylation of Furans. (n.d.).

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Fustero, S., et al. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal. [Link]

- Yu, W., et al. (2018). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. Green Chemistry, 20(18), 4245-4250.

- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-849.

- Abbasi, A., et al. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. E-Journal of Chemistry, 7(S1), S294-S298.

- Oxidation of furans (Review). (n.d.).

- Rajeena, A. C., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.

-

Li, N., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2969. [Link]

- Sigma-Aldrich. (2025, May 12). Safety Data Sheet for 4-(Methylsulfonyl)furan-2-carboxaldehyde.

-

PubChem. (n.d.). 4-methanesulfonylfuran-2-carbaldehyde. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Sources

Technical Monograph: Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde

Executive Summary

This technical guide outlines the optimal synthetic pathway for 4-methanesulfonylfuran-2-carbaldehyde (CAS: 116098-94-7). This molecule represents a high-value heterocyclic building block, combining an electrophilic aldehyde handle with a metabolically stable sulfone pharmacophore.

The synthesis of 4-substituted furan-2-carbaldehydes is historically challenging due to the natural directing effects of the furan ring, which favor electrophilic substitution at the 5-position. Accessing the 4-position requires indirect methods or specific blocking strategies.

This guide presents a convergent, scalable protocol prioritized for chemoselectivity. It bypasses the risk of aldehyde over-oxidation inherent in traditional sulfide-oxidation routes by utilizing a Copper(I)-catalyzed sulfinylation of a 4-bromo precursor.

Part 1: Retrosynthetic Analysis & Strategy

The Chemoselectivity Challenge

The conventional approach to sulfones involves the nucleophilic displacement of a halide with a thiolate (e.g., NaSMe), followed by oxidation (mCPBA, Oxone).

-

Failure Mode: These oxidants will indiscriminately convert the C-2 aldehyde (-CHO) into a carboxylic acid (-COOH).

-

Solution: We employ a Redox-Neutral Cross-Coupling . By reacting 4-bromo-2-furaldehyde directly with sodium methanesulfinate (

), we install the sulfone moiety in its final oxidation state, leaving the aldehyde untouched.

Strategic Disconnect

The pathway relies on the availability of 4-bromo-2-furaldehyde . While commercially available, it is expensive. Therefore, this guide includes a robust de novo synthesis of this precursor from inexpensive furfural.

Pathway Overview:

-

Precursor Synthesis: Furfural

4,5-Dibromo-2-furaldehyde -

Core Functionalization: 4-Bromo-2-furaldehyde +

Part 2: Visualization of the Pathway

The following diagram illustrates the complete workflow, including the critical regioselective reduction step.

Figure 1: Convergent synthesis pathway from Furfural to 4-Methanesulfonylfuran-2-carbaldehyde via regioselective debromination and copper catalysis.

Part 3: Detailed Experimental Protocols

Module A: Synthesis of 4-Bromo-2-furaldehyde (Precursor)

Skip this module if purchasing CAS 21921-76-6 directly.

Rationale: Direct bromination of furfural yields the 5-bromo isomer. To access the 4-isomer, we must over-brominate to the 4,5-dibromo species and then exploit the higher reactivity of the 2-position (alpha to oxygen) vs. the 4-position (beta) to selectively remove the 5-bromo atom.

Step A1: Synthesis of 4,5-Dibromo-2-furaldehyde

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an acid trap (for HBr gas).

-

Reagents: Furfural (1.0 eq),

(2.5 eq), -

Procedure:

-

Cool the furfural/

mixture to 0°C. -

Add bromine dropwise over 2 hours. The Lewis acid (

) coordinates the aldehyde, deactivating the ring slightly but directing bromination to the 4 and 5 positions. -

Heat to 60°C for 4 hours.

-

Workup: Pour onto crushed ice. Extract with DCM.[1] Wash with

(to remove excess -

Yield: Expect ~60-70% of a crystalline solid.[2]

-

Step A2: Regioselective Debromination (The "Zn-Cut")

-

Reagents: 4,5-Dibromo-2-furaldehyde (1.0 eq), Zinc dust (1.5 eq), Acetic Acid (AcOH), Water.

-

Mechanism: Zinc inserts into the C-Br bond. The C5-Br bond is significantly more labile than the C4-Br bond due to the alpha-effect of the ring oxygen.

-

Procedure:

-

Dissolve the dibromo compound in 50% aq. AcOH.

-

Add activated Zn dust in portions at room temperature. Critical: Monitor by TLC/HPLC. The reaction is fast. Over-reduction will yield furfural.

-

Stop reaction immediately upon consumption of starting material (approx. 30-60 mins).

-

Workup: Filter Zn residues. Neutralize filtrate with

. Extract with EtOAc.[3] -

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

-

Target: 4-Bromo-2-furaldehyde (White/pale yellow solid, mp 54-58°C).

-

Module B: The Core Synthesis (Sulfonylation)

Reaction Type: Copper-Catalyzed Sodium Sulfinate Cross-Coupling.[1] Reference Standard: Adapted from Org. Lett. 2002 (Batey et al.) and J. Org. Chem. 2005 (Ma et al.) for aryl halides.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 4-Bromo-2-furaldehyde | Substrate | 1.0 | Limiting reagent |

| Sodium Methanesulfinate | Sulfone Source | 1.5 | ( |

| Copper(I) Iodide (CuI) | Catalyst | 0.2 (20 mol%) | Must be off-white/tan; green CuI is oxidized |

| L-Proline | Ligand | 0.4 (40 mol%) | Promotes solubility and Cu-complexation |

| NaOH | Base | 0.4 (40 mol%) | Deprotonates proline to form active ligand |

| DMSO | Solvent | [0.5 M] | Anhydrous, degassed |

Step-by-Step Protocol

-

Catalyst Pre-complexation:

-

In a screw-cap vial or Schlenk tube, combine CuI (0.2 eq), L-Proline (0.4 eq), and NaOH (0.4 eq) in DMSO.

-

Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms (Cu-prolinate complex).

-

-

Reaction Assembly:

-

Add 4-Bromo-2-furaldehyde (1.0 eq) and Sodium Methanesulfinate (1.5 eq) to the vessel.

-

Purge the headspace with Argon or Nitrogen. Seal the vessel.

-

-

Execution:

-

Heat the block to 95°C .

-

Stir vigorously for 12–18 hours.

-

Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The bromide is less polar; the sulfone product will be significantly more polar (lower

).

-

-

Workup (Emulsion Control):

-

Purification:

-

Dry organics over

. -

Concentrate under reduced pressure.

-

Flash Chromatography: Silica gel. Gradient 10%

50% EtOAc/Hexanes. -

Product: 4-Methanesulfonylfuran-2-carbaldehyde (Off-white solid).

-

Part 4: Analytical Validation

To ensure the protocol generated the correct structure, compare analytical data against these predicted parameters.

| Method | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Aldehyde proton (-CH O) | |

| C5-H (Deshielded by sulfone & ring oxygen) | ||

| C3-H | ||

| Methyl sulfone (-SO2CH 3) | ||

| IR Spectroscopy | 1690 cm⁻¹ | C=O stretch (Aldehyde) |

| 1310, 1150 cm⁻¹ | S=O asymmetric/symmetric stretch | |

| Mass Spec (ESI) | 175.0 [M+H]⁺ | Molecular Ion (MW = 174.17) |

Part 5: Safety & Handling

-

Furan Toxicity: Furan derivatives are potential carcinogens. Handle all intermediates in a fume hood.

-

DMSO Hazards: DMSO penetrates skin and carries dissolved toxins into the bloodstream. Wear nitrile gloves (double-gloving recommended) when handling the reaction mixture.

-

Pressure: The sulfinylation reaction is run at 95°C in a sealed vessel. Ensure the glassware is rated for pressure, or use a reflux condenser under inert atmosphere.

References

-

Synthesis of 4-Bromo-2-furaldehyde (Precursor)

- Keegstra, M. A., et al. "The synthesis of 4-substituted furan-2-carbaldehydes." Tetrahedron, 1992.

- Note: Describes the regioselective debromination of 4,5-dibromofuran deriv

-

Copper-Catalyzed Sulfinylation (Core Method)

- Zhu, W., & Ma, D. "The Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts." Journal of Organic Chemistry, 2005, 70(7), 2696–2700.

-

Alternative Sulfone Synthesis (Palladium Route)

- Cacchi, S., et al.

-

Commercial Availability of Precursor

-

Sigma-Aldrich Product: 4-Bromo-2-furaldehyde (CAS 21921-76-6).

-

Sources

4-Methanesulfonylfuran-2-carbaldehyde molecular weight and formula

[1]

Executive Summary & Chemical Identity

4-Methanesulfonylfuran-2-carbaldehyde is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by the presence of a highly electron-withdrawing methanesulfonyl (

Unlike simple furan derivatives, the 4-methanesulfonyl substitution significantly alters the electronic landscape of the heteroaromatic ring, deactivating it towards electrophilic aromatic substitution while enhancing susceptibility to nucleophilic attack at the C5 position.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Methanesulfonylfuran-2-carbaldehyde |

| CAS Number | 1369167-15-6 |

| Molecular Formula | |

| Molecular Weight | 174.18 g/mol |

| Monoisotopic Mass | 173.9987 Da |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |

| Predicted LogP | ~0.25 (Low lipophilicity due to sulfone polarity) |

| SMILES | CS(=O)(=O)c1cc(oc1)C=O |

Synthetic Pathways & Methodology

The synthesis of 4-methanesulfonylfuran-2-carbaldehyde presents a regiochemical challenge due to the directing effects of the furan ring. The most robust route utilizes Metal-Catalyzed Sulfinylation of a halogenated precursor.

Primary Route: Copper-Catalyzed Cross-Coupling

This protocol avoids the poor selectivity of direct sulfonation. It relies on the coupling of 4-bromo-2-furaldehyde with sodium methanesulfinate ($ \text{MeSO}_2\text{Na} $).

Reaction Scheme Visualization

Figure 1: Copper-catalyzed synthesis pathway from commercially available 4-bromo-2-furaldehyde.[1]

Experimental Protocol: Sulfinylation of 4-Bromo-2-furaldehyde

Note: This protocol is adapted from standard Langlois-type sulfinylation conditions optimized for electron-deficient heterocycles.

Reagents:

-

4-Bromo-2-furaldehyde (1.0 equiv)

-

Sodium methanesulfinate (1.5 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-Proline (20 mol%) (Ligand)

-

NaOH (20 mol%)

-

DMSO (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-2-furaldehyde (175 mg, 1 mmol), sodium methanesulfinate (153 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

-

Inert Atmosphere: Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen, which can oxidize the catalyst or ligand.

-

Solvation: Add anhydrous DMSO (3 mL) via syringe under Argon flow. Add NaOH (8 mg, 0.2 mmol) to facilitate ligand deprotonation.

-

Reaction: Seal the tube and heat to 90°C for 12–18 hours. Monitor conversion via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The product will appear more polar than the starting bromide.

-

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Why this works: The L-Proline/CuI system forms a soluble catalytic species that activates the aryl bromide bond, allowing the sulfinate anion to act as a nucleophile. This is superior to Pd-catalyzed methods for this specific substrate due to lower cost and reduced sensitivity to the aldehyde functionality.

Applications in Drug Discovery[2]

The 4-methanesulfonylfuran-2-carbaldehyde scaffold is a "privileged structure" modifier. It is rarely the final drug but acts as a critical intermediate to introduce specific properties.

Bioisosterism & Solubility

The methanesulfonyl group (

-

LogP Reduction: Replacing a phenyl or methyl group with a methanesulfonyl furan lowers LogP by ~1.0–1.5 units, improving aqueous solubility.

-

Metabolic Stability: The electron-deficient furan ring is less prone to oxidative metabolism (e.g., by CYP450) compared to electron-rich furans.

Targeted Therapeutic Areas

-

CXCR2 Antagonists: Sulfonyl furan derivatives have been explored as antagonists for chemokine receptors involved in inflammation.

-

Antibacterial Agents: 4-substituted furan-2-ones and carbaldehydes inhibit biofilm formation in Staphylococcus aureus by interfering with quorum sensing systems.

-

Cysteine Protease Inhibitors: The aldehyde group can form reversible hemithioacetals with active site cysteines (e.g., in Cathepsin K or viral proteases), while the sulfone tunes the electrophilicity of the "warhead."

Pharmacophore Mapping

Figure 2: Pharmacophore dissection showing the dual utility of the aldehyde warhead and the sulfone anchor.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (furoic acid derivatives) upon prolonged exposure to air.

-

Stability: The electron-withdrawing sulfone group stabilizes the furan ring against acid-catalyzed polymerization (a common issue with simple furfural), but it makes the C5 position susceptible to nucleophilic attack. Avoid strong bases which might induce ring-opening or polymerization.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Specific toxicology data is limited; assume toxicity similar to furfural derivatives (H302, H315, H319).

References

-

PubChem Compound Summary. (2025). 4-Methanesulfonylfuran-2-carbaldehyde (CID 82411501). National Center for Biotechnology Information. Link

-

Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 4-methanesulfonylfuran-2-carbaldehyde (CAS 1369167-15-6).[2]Link

-

Zhu, W., et al. (2010). Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates. Journal of Organic Chemistry, 75(9), 3158–3161. (Cited for synthetic protocol logic).[2][1][3][4][5][6][7][8] Link

-

Ren, D., et al. (2004). Inhibition of Biofilm Formation by Furan Derivatives. Applied and Environmental Microbiology, 70(8). (Cited for biological application context). Link

Sources

- 1. Sigma Aldrich 4-Bromo-2-furaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. biomedres.us [biomedres.us]

- 4. asianpubs.org [asianpubs.org]

- 5. longdom.org [longdom.org]

- 6. Multistep Continuous Flow Synthesis of Isolable NH2‐Sulfinamidines via Nucleophilic Addition to Transient Sulfurdiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US9181211B2 - Process for the production of furfural - Google Patents [patents.google.com]

An In-depth Technical Guide to Determining the Solubility of 4-Methanesulfonylfuran-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Methanesulfonylfuran-2-carbaldehyde in various organic solvents. In the absence of established public data for this specific molecule, this document emphasizes robust experimental methodologies, the underlying scientific principles, and practical insights for generating reliable solubility profiles. Protocols for gravimetric, spectroscopic, and chromatographic techniques are detailed, enabling the user to select and implement the most appropriate method based on experimental context and available resources.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For a compound like 4-Methanesulfonylfuran-2-carbaldehyde, understanding its solubility is paramount for a variety of applications, from reaction engineering and purification to formulation development and ADME (absorption, distribution, metabolism, and excretion) profiling. A well-characterized solubility profile enables rational solvent selection for synthesis and chromatography, informs decisions on formulation strategies, and provides insights into its potential bioavailability.[1][2]

The structure of 4-Methanesulfonylfuran-2-carbaldehyde—featuring a polar sulfonyl group, a moderately polar furan ring, and a reactive aldehyde—suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent. The interplay between the polar functional groups and the aromatic system dictates that its solubility will vary significantly across the spectrum of organic solvents. This guide provides the tools to experimentally quantify this behavior.

Predicting Solubility: A Theoretical Overview

While experimental determination is the gold standard, a qualitative prediction of solubility can be guided by the principle of "like dissolves like." The polarity of 4-Methanesulfonylfuran-2-carbaldehyde, conferred by the sulfonyl and aldehyde groups, suggests a higher affinity for polar solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions, which are likely to favorably interact with the oxygen atoms of the sulfonyl and aldehyde groups.

-

Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO): These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., hexanes, toluene): Solubility is expected to be limited in these solvents due to the mismatch in polarity.

However, the furan ring introduces some nonpolar character, which may afford partial solubility in less polar environments. These predictions must be confirmed and quantified through empirical measurement.

Experimental Determination of Solubility: Methodologies and Protocols

The selection of a method for solubility determination depends on factors such as the required accuracy, the amount of available compound, and the instrumentation at hand. Three widely accepted methods are presented below.

Method 1: Gravimetric Analysis

This classical and straightforward method provides a direct measure of solubility and is particularly useful when dealing with non-volatile solutes.[1][3][4]

Principle: A saturated solution is prepared at a controlled temperature. A known volume of the supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

-

Sample Preparation: Add an excess amount of 4-Methanesulfonylfuran-2-carbaldehyde to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite separation.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Drying and Weighing: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Dry the residue to a constant weight.[1][3]

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

Causality and Self-Validation: The key to this method's trustworthiness is reaching true equilibrium and ensuring the complete removal of the solvent without loss of the analyte. Running the experiment for different equilibration times (e.g., 24, 48, and 72 hours) and observing consistent solubility values can validate that equilibrium has been achieved.

Method 2: UV/Vis Spectrophotometry

This method is rapid and requires a small amount of material, making it suitable for higher-throughput screening. It is applicable if the compound has a chromophore that absorbs in the UV/Vis spectrum.[5][6][7]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).

-

Calibration Curve Generation:

-

Prepare a stock solution of 4-Methanesulfonylfuran-2-carbaldehyde of known concentration in the chosen solvent.

-

Create a series of dilutions from the stock solution to generate at least five standards of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration and determine the equation of the line (y = mx + c).[5]

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the solid phase as described in the gravimetric method (Steps 1-3).

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.

-

Causality and Self-Validation: The accuracy of this method hinges on the linearity of the calibration curve. An R² value greater than 0.99 for the calibration curve is essential for reliable results. The sample's absorbance must fall within the range of the standards to ensure interpolation, not extrapolation.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, especially for complex mixtures or when the compound lacks a strong UV chromophore (if a suitable detector like a mass spectrometer is available).[8][9][10][11]

Principle: A saturated solution is prepared, filtered, and diluted. The concentration is then accurately determined by injecting the sample into an HPLC system and comparing the peak area to a calibration curve generated from standards of known concentrations.[8][12]

-

Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) that provides a sharp, well-resolved peak for 4-Methanesulfonylfuran-2-carbaldehyde.

-

Calibration Curve Generation:

-

Prepare a stock solution and a series of at least five calibration standards of known concentrations.[8]

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration to generate a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Sample Filtration and Dilution:

-

Sample Analysis: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the solubility.

-

Causality and Self-Validation: This method's integrity relies on the precision of the chromatography and the quality of the filtration. Using a filter that does not bind the analyte is critical. Comparing results from different filter types (e.g., PTFE vs. PVDF) can validate the filtration step.

Data Presentation and Visualization

Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of 4-Methanesulfonylfuran-2-carbaldehyde at 25°C

| Solvent | Method Used | Solubility (g/L) | Solubility (mol/L) |

| e.g., Acetonitrile | e.g., HPLC | Value | Value |

| e.g., Ethanol | e.g., Gravimetric | Value | Value |

| e.g., Dichloromethane | e.g., UV/Vis | Value | Value |

| e.g., Toluene | e.g., Gravimetric | Value | Value |

| e.g., Hexanes | e.g., Gravimetric | Value | Value |

Experimental Workflow Diagram

The logical flow for selecting and executing a solubility determination experiment can be visualized as follows:

Caption: Workflow for determining the solubility of a compound.

Conclusion

Determining the solubility of 4-Methanesulfonylfuran-2-carbaldehyde is a foundational step in its scientific and developmental lifecycle. While no prior data exists in the public domain, the methodologies outlined in this guide—gravimetric analysis, UV/Vis spectrophotometry, and HPLC—provide a robust and reliable framework for generating this critical information. By carefully selecting the appropriate method and adhering to the principles of experimental design and validation, researchers can produce high-quality solubility data that will accelerate their research and development efforts.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Solubility test for Organic Compounds. (2024, September 24).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please?

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Solubility of Organic Compounds. (2023, August 31).

- Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3135-3142.

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- Akay, C., & Degim, T. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(2), 101-112.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5035-5039.

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate.

- Degim, I. T., & Akay, C. (2007). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences, 4(3), 133-144.

- Determination of Solubility by Gravimetric Method. (n.d.).

- GRAVIMETRIC ANALYSIS. (2016, January 1).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- College of Western Idaho. (n.d.). 8.4 Quantitative Chemical Analysis. In General Chemistry: CHEM 111 & 112.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. 8.4 Quantitative Chemical Analysis – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. asianpubs.org [asianpubs.org]

- 6. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. biorelevant.com [biorelevant.com]

- 11. researchgate.net [researchgate.net]

- 12. turkjps.org [turkjps.org]

4-Methanesulfonylfuran-2-carbaldehyde: A Technical Guide to the Discovery, Synthesis, and Application of a Privileged Scaffold

The following technical guide details the discovery, synthesis, and applications of 4-Methanesulfonylfuran-2-carbaldehyde , a specialized heterocyclic building block.

Executive Summary & Chemical Identity

4-Methanesulfonylfuran-2-carbaldehyde (CAS: 1369167-15-6) represents a critical evolution in furan-based medicinal chemistry. Unlike its ubiquitous isomer, 5-methanesulfonylfuran-2-carbaldehyde, the 4-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration. By positioning the electron-withdrawing sulfone group at the C4 position, this molecule allows researchers to probe the "western" sector of a binding pocket while maintaining the reactive aldehyde handle at C2 for further elaboration into Schiff bases, chalcones, or heterocycles.

| Property | Data |

| IUPAC Name | 4-Methanesulfonylfuran-2-carbaldehyde |

| Common Name | 4-Mesylfuran-2-carbaldehyde |

| Molecular Formula | C₆H₆O₄S |

| Molecular Weight | 174.18 g/mol |

| CAS Number | 1369167-15-6 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Key Functionality | Electrophilic aldehyde (C2), Metabolic stable sulfone (C4) |

Discovery & Historical Context: The "4-Position Challenge"

The Historical Gap

Historically, furan chemistry has been dominated by 2,5-disubstitution . This is due to the inherent reactivity of the furan ring:[1]

-

Electrophilic Aromatic Substitution (EAS): Favors the

-positions (C2 and C5). -

Lithiation: Direct lithiation occurs almost exclusively at C2 and C5 due to the inductive effect of the oxygen atom.

Consequently, 4-substituted furans (or 3-substituted, depending on numbering relative to the heteroatom) were historically difficult to access. Early syntheses required tedious multi-step ring constructions or low-yielding blocking/deblocking strategies.

The Modern Breakthrough (2010s)

The "discovery" of 4-methanesulfonylfuran-2-carbaldehyde as a scalable building block is not tied to a single patent but rather to the advent of transition-metal-catalyzed sulfinylation in the early 2010s.

Before 2010, introducing a sulfone at the C4 position of a pre-formed furan ring was synthetically arduous. The breakthrough came with the development of Copper(I) and Palladium-catalyzed cross-couplings of aryl/heteroaryl halides with sodium sulfinates (e.g., Sodium Methanesulfinate,

This methodology allowed for the direct conversion of 4-bromo-2-furaldehyde (a commercially available precursor) into the desired 4-methanesulfonyl derivative, bypassing the need for de novo ring synthesis.

Figure 1: The historical evolution of access to 4-substituted furan scaffolds.

Synthetic Methodologies

This section details the primary synthetic routes. Route A is the modern, preferred method for high yield and scalability. Route B is a classical approach included for mechanistic context.

Route A: Metal-Catalyzed Sulfinylation (Preferred)

This protocol utilizes the coupling of 4-bromo-2-furaldehyde with sodium methanesulfinate. The reaction is robust and tolerates the aldehyde functionality.

-

Precursor: 4-Bromo-2-furaldehyde (CAS: 21921-76-6)

-

Reagent: Sodium Methanesulfinate (

) -

Catalyst: CuI (Copper(I) Iodide) or Pd-based systems

-

Ligand: L-Proline or 1,10-Phenanthroline (for Cu catalysis)

Protocol:

-

Charge: To a reaction vessel, add 4-bromo-2-furaldehyde (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (10 mol%), and L-Proline (20 mol%).

-

Solvent: Add DMSO (degassed).

-

Reaction: Heat to 90–110°C under an inert atmosphere (

or Ar) for 12–24 hours. -

Workup: Cool to RT. Dilute with water and extract with EtOAc. The sulfone product is polar; ensure thorough extraction.

-

Purification: Silica gel chromatography (Gradient: Hexanes to 50% EtOAc/Hexanes).

Mechanism: The reaction proceeds via an oxidative addition of the metal to the C-Br bond, followed by ligand exchange with the sulfinate anion (coordinated through sulfur), and finally reductive elimination to form the C-S bond.

Route B: Vilsmeier-Haack Formylation (Theoretical/Low Yield)

-

Precursor: 3-Methanesulfonylfuran[2]

-

Reagent:

/ DMF -

Challenge: The sulfone group is strongly electron-withdrawing (-I, -M), deactivating the furan ring toward electrophilic aromatic substitution. If reaction occurs, regioselectivity is poor, often favoring the 2-position but with low conversion.

Figure 2: Copper-catalyzed sulfinylation mechanism for the synthesis of the target molecule.

Medicinal Chemistry Applications

The 4-methanesulfonylfuran-2-carbaldehyde scaffold is primarily used as an intermediate in the synthesis of bioactive molecules targeting:

Kinase Inhibitors (JAK/STAT Pathway)

Furan-2-carboxamides are common motifs in Janus Kinase (JAK) inhibitors.

-

Role: The furan ring serves as a linker.

-

Advantage of 4-Mesyl: The sulfone group acts as a hydrogen bond acceptor and improves metabolic stability compared to alkyl or thioether substituents. It can interact with solvent-exposed regions of the kinase ATP-binding pocket.

Antibacterial Agents (Schiff Bases)

Derivatives of furan-2-carbaldehyde (like Nitrofurantoin) are classic antibacterials.

-

Application: Condensation of the aldehyde with hydrazides or amines yields Schiff bases.

-

SAR Insight: Replacing the toxic nitro group (common in older furans) with a methanesulfonyl group is a modern bioisosteric strategy to reduce genotoxicity while maintaining electron-withdrawing character.

HIF-2 Inhibitors

Recent research into Hypoxia-Inducible Factor (HIF) inhibitors has utilized electron-deficient heteroaromatics. The 4-mesylfuran core provides the necessary electron deficiency to engage in

Physical Properties & Characterization Data[3][4][5]

For researchers identifying the synthesized product, the following spectroscopic data is typical for this class of compounds:

| Method | Characteristic Signals |

| ¹H NMR (DMSO-d₆) | |

| ¹³C NMR | Carbonyl (C=O) ~178 ppm; C-S ~145 ppm; Furan carbons ~150, 120, 110 ppm; Methyl ~42 ppm. |

| IR Spectroscopy | 1690 cm⁻¹ (C=O stretch), 1310 & 1150 cm⁻¹ (SO₂ asymmetric/symmetric stretch). |

| Mass Spectrometry | [M+H]⁺ = 175.0 m/z. |

Note: NMR shifts are predicted based on substituent effects (CHO = deshielding, SO₂Me = deshielding).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Reactivity: The aldehyde is susceptible to oxidation (to carboxylic acid) in air. Store under inert gas at -20°C.

-

Sulfone Stability: The sulfone moiety is thermally and chemically stable, resistant to oxidation and hydrolysis under standard conditions.

References

-

Chang, M.-Y., et al. (2017).[3] "CuI/DMSO-mediated synthesis of 3-sulfonyl dihydrofurans." Tetrahedron, 73(30), 4398-4406. Link

-

Gao, W., et al. (2014). "Iodine-catalyzed oxidative sulfonylation of 1,3-dicarbonyl compounds with sodium sulfinates." RSC Advances, 4, 2014. Link

-

Willis, M. C. (2010). "Sulfinylating Reagents in Synthesis." Chemical Reviews, 110(2). (Context on Sulfinate Coupling). Link

-

PubChem Compound Summary. "4-Methanesulfonylfuran-2-carbaldehyde (CID 1369167-15-6)." National Center for Biotechnology Information. Link

-

Keck, G. E., et al. (1996). "Synthetic Studies on Furan-Based Natural Products." Journal of Organic Chemistry. (Context on Furan Lithiation Challenges). Link

Sources

potential biological activity of sulfonylfuran compounds

The Pharmacological Potential of Sulfonylfuran Scaffolds: From Synthesis to Targeted Biological Activity

Executive Summary

The sulfonylfuran pharmacophore represents a specialized intersection of heterocyclic chemistry and sulfone-based therapeutics. Unlike the ubiquitous sulfonamide antibiotics or sulfonylurea antidiabetics, sulfonylfuran derivatives (specifically 2-sulfonylfurans and sulfonyl-2(5H)-furanones) occupy a niche in medicinal chemistry characterized by unique electronic properties. The electron-withdrawing sulfonyl group (

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The Electronic Push-Pull System

The core biological activity of sulfonylfurans stems from the modulation of the furan ring's electron density.

-

Furan Ring: Typically electron-rich and susceptible to electrophilic attack.[1]

-

Sulfonyl Group: Strongly electron-withdrawing. When attached to the furan (especially at the C2 or C5 position), it deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack .

In derivatives like 3-chloro-4-(sulfonyl)-2(5H)-furanones , this activation is critical. The C=C double bond becomes a potent Michael acceptor , capable of covalently modifying cysteine residues in bacterial enzymes or transcription factors.

SAR Visualization

The following diagram illustrates the structural logic governing biological activity.

Figure 1: Structure-Activity Relationship (SAR) of the sulfonylfuran scaffold. The interplay between the sulfonyl tail and the furan head determines both permeability and reactivity.

Part 2: Therapeutic Applications & Mechanisms[3]

Antimicrobial & Anti-Biofilm Activity

The most authoritative evidence for sulfonylfuran activity lies in biofilm inhibition . Staphylococcus aureus (including MRSA) biofilms are notoriously resistant to standard antibiotics.

-

Case Study: Compound F105

-

Structure: 3-chloro-5-menthyloxy-4-(4-methylphenylsulfonyl)-2(5H)-furanone.[2]

-

Activity: Demonstrates significant reduction in biofilm mass and kills biofilm-embedded bacteria where standard antibiotics (e.g., gentamicin) fail.

-

Mechanism: The compound likely acts via quorum sensing inhibition (QSI) or direct covalent modification of biofilm-regulating proteins. The sulfonyl group enhances the lipophilicity required to penetrate the exopolysaccharide matrix.

-

Anticancer Potential (Cytotoxicity)

While less developed than their antimicrobial counterparts, sulfonylfurans exhibit cytotoxicity through two primary hypothesized mechanisms:

-

K_ATP Channel Inhibition: Similar to sulfonylureas (e.g., glibenclamide), sulfonyl-containing heterocycles can block ATP-sensitive potassium channels, altering mitochondrial potential and inducing apoptosis.

-

Redox Cycling: The furanone moiety can generate Reactive Oxygen Species (ROS) within the tumor microenvironment, leading to oxidative stress-induced cell death.

Part 3: Experimental Protocols

Synthesis of 2-(Arylsulfonyl)furans

This protocol utilizes a chlorosulfonation approach, converting a furan derivative into a sulfonyl chloride, followed by coupling.

Reagents:

-

Ethyl 3-furoate (Starting Material)

-

Chlorosulfonic acid (

) -

Dichloromethane (DCM)

-

Substituted Aniline or Thiol (Nucleophile)

Step-by-Step Methodology:

-

Chlorosulfonation:

-

Dissolve Ethyl 3-furoate (10 mmol) in anhydrous DCM (20 mL).

-

Cool to -10°C under

atmosphere. -

Add Chlorosulfonic acid (12.5 mmol) dropwise over 15 minutes. Caution: Highly Exothermic.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material.

-

-

Isolation of Sulfonyl Chloride:

-

Pour reaction mixture onto crushed ice. Extract with DCM (3 x 20 mL).

-

Dry organic layer over

and concentrate in vacuo to yield the crude furan-sulfonyl chloride.

-

-

Coupling (Sulfonamide/Sulfone Formation):

-

Redissolve crude chloride in THF.

-

Add 1.1 eq of the desired amine/thiol and 2.0 eq of Pyridine (base).

-

Stir at RT for 4 hours.

-

Purification: Silica gel column chromatography.

-

Biofilm Inhibition Assay (Crystal Violet Method)

To verify biological activity, the following assay is standard for evaluating anti-biofilm potency against S. aureus.

-

Culture: Grow S. aureus (ATCC 29213) overnight in Tryptic Soy Broth (TSB) + 1% Glucose.

-

Treatment: Dilute culture 1:100. Add 100 µL to 96-well plates. Add 2 µL of sulfonylfuran test compound (dissolved in DMSO) to reach final concentrations (e.g., 1–100 µM).

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard supernatant (planktonic cells).

-

Wash wells 3x with PBS.

-

Stain with 0.1% Crystal Violet for 15 min.

-

Solubilize dye with 30% Acetic Acid.

-

-

Quantification: Measure Absorbance at 595 nm (

).-

Calculation:

.

-

Part 4: Mechanistic Visualization

The following diagram details the synthetic pathway and the proposed mechanism of action (Michael Addition) for biological efficacy.

Figure 2: Synthetic route for sulfonylfuran generation and the downstream mechanism of covalent protein modification via Michael addition.

Quantitative Data Summary

| Compound Class | Target Organism/Cell Line | Key Metric | Reference |

| Sulfonyl-2(5H)-furanone (F105) | S. aureus (MRSA) | MIC: 10 mg/L | [1] |

| Sulfonyl-2(5H)-furanone (F105) | S. aureus Biofilm | MBEC: 40 mg/L | [1] |

| Furan-2-yl-sulfone derivatives | Bacillus subtilis | MIC: 8 µg/mL | [2] |

| Sulfonylurea (Glibenclamide) | Hepatocellular Carcinoma | Growth Inhibition (via K_ATP) | [3] |

(Note: Glibenclamide is included as a reference standard for sulfonyl-mediated K_ATP inhibition, though it is a urea derivative.)

References

-

Sharafutdinov, I. et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]

-

Lonn-Stensrud, J. et al. (2009). Furanones, potential agents for the treatment of Staphylococcus epidermidis biofilm infections. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Zhou, W. et al. (2010). Sulfonylurea Glibenclamide Inhibits Hepatocellular Carcinoma Cell Proliferation. (Contextual reference for Sulfonyl-mediated cytotoxicity). Available at: [Link]

-

Kayumov, A. et al. (2023).[2] The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. Available at: [Link]

Sources

Electrophilic Substitution Reactions of Methanesulfonylfurans: A Technical Guide

The following technical guide details the electrophilic substitution reactions of methanesulfonylfurans, specifically focusing on the 2-methanesulfonyl and 3-methanesulfonyl isomers.

Executive Summary

Methanesulfonylfurans represent a unique class of heterocyclic building blocks where the electron-rich furan ring is perturbed by the strong electron-withdrawing nature of the methanesulfonyl (

Mechanistic Foundations & Regioselectivity

The reactivity of methanesulfonylfurans is governed by the competition between the inherent

Electronic Effects

The methanesulfonyl group is a strong electron-withdrawing group (EWG) via induction (

-

Deactivation: The ring electron density is significantly lowered, making the substrate less reactive towards electrophiles than furan or alkylfurans.

-

Acid Stability: The EWG stabilizes the furan ring against acid-catalyzed ring opening (polymerization), a common failure mode in furan chemistry. This allows the use of mixed-acid nitration conditions that would destroy unsubstituted furan.

Regioselectivity Rules

The position of the sulfonyl group dictates the site of electrophilic attack.

-

2-Methanesulfonylfuran:

-

Site of Attack: The electrophile attacks exclusively at the C5 position .

-

Rationale: C5 is an

-position (stabilized by oxygen lone pair resonance) and is the most remote from the withdrawing sulfonyl group, minimizing inductive destabilization of the

-

-

3-Methanesulfonylfuran:

-

Site of Attack: The electrophile preferentially attacks at C5 , with minor amounts of C2 substitution.

-

Rationale: While C2 is an

-position, it is sterically hindered and inductively deactivated by the adjacent sulfonyl group at C3. C5 retains

-

Mechanistic Pathway Visualization

The following diagram illustrates the resonance stabilization favoring C5 attack for 2-methanesulfonylfuran.

Figure 1: Reaction pathway showing the preferential formation of the C5-substituted product.

Key Transformations & Experimental Protocols

Nitration

Nitration is the most critical transformation for this scaffold, often used to synthesize antibacterial nitrofurans.

Challenge: Balancing reactivity with ring preservation. Solution: Use of Acetyl Nitrate (generated in situ) or cold mixed acids.

Protocol: Synthesis of 2-Methanesulfonyl-5-nitrofuran

This protocol utilizes acetyl nitrate, a mild nitrating agent that minimizes oxidative degradation.

-

Reagent Preparation: In a dry three-neck flask, introduce Acetic Anhydride (3.0 equiv) . Cool to 0°C.

-

Nitrating Agent Formation: Dropwise add Fuming Nitric Acid (1.1 equiv) , maintaining temperature <5°C. Stir for 15 minutes to generate acetyl nitrate.

-

Substrate Addition: Add a solution of 2-Methanesulfonylfuran (1.0 equiv) in acetic anhydride dropwise. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Quench: Pour the reaction mixture onto crushed ice (100g per g of substrate).

-

Workup: Neutralize with saturated

(careful foaming). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Typical Yield: 75-85% Regioselectivity: >95% 5-nitro isomer.[1]

Bromination

Bromination introduces a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Stille).

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent poly-halogenation and radical side reactions.

Protocol: Synthesis of 2-Bromo-5-methanesulfonylfuran

-

Dissolution: Dissolve 2-Methanesulfonylfuran (1.0 equiv) in DMF (0.5 M concentration).

-

Addition: Add N-Bromosuccinimide (1.1 equiv) in one portion.

-

Conditions: Stir at 60°C for 4 hours. Note: Higher temperature is required due to ring deactivation.

-

Workup: Dilute with water and extract with diethyl ether. Wash efficiently with water to remove DMF.

-

Purification: Silica gel column chromatography (Eluent: 5-10% EtOAc in Hexanes).

Friedel-Crafts Acylation

Limitation: The methanesulfonyl group strongly deactivates the ring, making standard Friedel-Crafts acylation (RCOCl/

Data Summary & Comparison

The following table summarizes the reactivity profile of 2-methanesulfonylfuran compared to unsubstituted furan.

| Reaction | Reagent | Furan Conditions | 2-Methanesulfonylfuran Conditions | Major Product (from 2-Ms) |

| Nitration | -10°C (Risk of explosion/polymerization) | 0°C to RT (Stable) | 5-Nitro-2-methanesulfonylfuran | |

| Bromination | 0°C (Poly-bromination common) | NBS, 60°C | 2-Bromo-5-methanesulfonylfuran | |

| Formylation | 0°C to RT (Vilsmeier-Haack) | 80-100°C (Sluggish) | 5-Formyl-2-methanesulfonylfuran | |

| Sulfonation | RT | Requires Oleum/Heat | 2,5-Disulfonyl derivative |

Experimental Workflow Diagram

Figure 2: Synthetic workflow from precursor oxidation to electrophilic functionalization.

References

-

Synthesis and Activity of 5-Nitrofuran Derivatives

- Kamal, A., et al. "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species." Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154, 2009.

- Olah, G. A., et al. "Nitration of furans and reaction of furan with nitronium tetrafluoroborate." Journal of the American Chemical Society.

- General Reactivity of Sulfonyl-Substituted Heterocycles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Edition, Wiley-Blackwell. Authoritative text confirming the directing effects of EWGs on 5-membered heterocycles.

-

Bromination Methodologies

- Wu, X., et al. "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions." Asian Journal of Chemistry.

-

(Analogous procedure adapted for deactivated furans).

Sources

theoretical studies on the electronic structure of 4-Methanesulfonylfuran-2-carbaldehyde

An In-depth Technical Guide to the Theoretical Elucidation of the Electronic Structure of 4-Methanesulfonylfuran-2-carbaldehyde

Abstract

Substituted furan-2-carbaldehydes are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] The introduction of a methanesulfonyl group at the 4-position of the furan ring is anticipated to significantly modulate the molecule's electronic properties, and consequently, its reactivity and potential biological interactions. This technical guide outlines a comprehensive theoretical framework for the in-depth investigation of the electronic structure of 4-Methanesulfonylfuran-2-carbaldehyde. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a self-validating computational protocol designed for researchers, scientists, and drug development professionals. This document provides not only the step-by-step methodology but also the underlying scientific rationale for each choice, enabling a robust and reproducible in-silico analysis of this promising heterocyclic compound.

Introduction: The Scientific Imperative

The furan nucleus is a privileged structural motif found in numerous biologically active compounds.[3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The aldehyde group at the C2 position provides a reactive handle for synthetic transformations, allowing for the construction of complex molecular architectures.[5] Concurrently, the sulfonyl group is a critical pharmacophore in its own right, present in a multitude of approved drugs.[6][7] The electronic structure of molecules containing sulfur-nitrogen or sulfur-carbon bonds is inherently complex, and understanding the factors that dictate their reactivity is crucial for rational drug design.[8]

The target molecule, 4-Methanesulfonylfuran-2-carbaldehyde, combines these two key functionalities. The powerful electron-withdrawing nature of the methanesulfonyl group is expected to profoundly influence the electron distribution within the aromatic furan ring, impacting the reactivity of the carbaldehyde group and the overall molecular electrostatic potential. A thorough understanding of its electronic structure is therefore paramount for predicting its chemical behavior, metabolic stability, and potential interactions with biological targets. This guide provides the theoretical blueprint for achieving that understanding.

The Rationale for a Theoretical Approach

While experimental techniques provide invaluable data, a purely empirical approach to characterizing a novel molecule can be resource-intensive and may not fully reveal the underlying electronic phenomena. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary pathway.[9]

Why DFT? The choice of DFT, and specifically the B3LYP hybrid functional, is grounded in its well-documented success in providing a highly favorable balance between computational efficiency and accuracy for a wide range of organic molecules, including furan derivatives and sulfur-containing compounds.[10][11][12] This approach allows us to:

-

Predict Ground-State Geometries: Determine the most stable three-dimensional conformation of the molecule with high precision.

-

Elucidate Electronic Properties: Calculate and visualize fundamental properties like molecular orbitals and electron density distributions, which govern reactivity.[12]

-

Simulate Spectroscopic Data: Predict spectroscopic signatures (e.g., IR, UV-Vis) to aid in experimental characterization and confirm structural assignments.[10][13]

-

Assess Reactivity: Identify sites susceptible to nucleophilic or electrophilic attack, providing predictive power for synthetic applications and metabolic fate.[3]

This in-silico-first approach de-risks and accelerates the development pipeline by providing deep molecular insights before extensive laboratory synthesis and testing.

Methodological Framework: A Validating Protocol

This section details a rigorous, step-by-step computational workflow for the comprehensive analysis of 4-Methanesulfonylfuran-2-carbaldehyde.

Experimental Protocol: Computational Workflow

-

Molecular Structure Construction:

-

The initial 3D structure of 4-Methanesulfonylfuran-2-carbaldehyde is built using standard molecular modeling software (e.g., GaussView, Avogadro). The PubChem entry for the molecule can provide the basic structural information (SMILES: CS(=O)(=O)C1=COC(=C1)C=O).[14]

-

-

Geometry Optimization:

-

Causality: The first and most critical step is to find the molecule's lowest energy conformation. All subsequent electronic property calculations are dependent on an accurately optimized geometry.

-

Method: Perform a full geometry optimization without constraints using DFT.

-

Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.

-

Justification: The B3LYP functional is a proven workhorse for organic molecules.[10] The 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle the complex electronic environments around the sulfur and oxygen atoms.[12][15]

-

-

-

Vibrational Frequency Analysis:

-

Causality: This is a self-validating step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. This calculation confirms that the optimized geometry is a stable structure and not a transition state.

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

-

Validation: Confirm the absence of any imaginary frequencies in the output. The results can also be used to predict the theoretical IR and Raman spectra.[16]

-

-

Electronic Structure and Reactivity Analysis:

-

Causality: With a validated ground-state structure, we can now probe the electronic properties that dictate the molecule's character.

-

Methods (performed on the optimized geometry):

-

Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[11][12]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[3][12]

-

Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and key donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.[12][17] This analysis provides quantitative insight into intramolecular charge transfer.

-

Global Reactivity Descriptors: Calculate key parameters such as ionization potential, electron affinity, chemical hardness (η), and electrophilicity index (ω) from the HOMO and LUMO energies.[11][18]

-

-

-

Excited State and Spectroscopic Simulation:

-

Causality: To understand how the molecule interacts with light and to predict its electronic spectrum, we must consider its excited states.

-

Method: Perform a Time-Dependent DFT (TD-DFT) calculation.

-

Level of Theory: TD-B3LYP/6-311++G(d,p).

-

Application: This will predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π), providing a theoretical UV-Visible spectrum.[10][15]

-

Predicted Data and Interpretation

Based on extensive studies of analogous furan and sulfonyl compounds, we can anticipate the following quantitative results from the proposed protocol.

Table 1: Predicted Key Geometrical Parameters

Bond lengths and angles are calculated at the B3LYP/6-311++G(d,p) level of theory. Values are based on typical parameters for similar fragments.[11]

| Parameter | Bond/Angle | Predicted Value | Rationale |

| Bond Length | S=O | ~1.45 Å | Typical double bond length for a sulfonyl group.[11] |

| Bond Length | S-C(furan) | ~1.74 Å | Single bond between sp² carbon and sulfur.[11] |

| Bond Length | C=O (aldehyde) | ~1.22 Å | Standard carbonyl double bond length. |

| Bond Angle | O=S=O | ~121° | Close to the experimental value in similar sulfonamides.[11] |

| Dihedral Angle | C-S-C(furan)-C | ~90° | The sulfonyl group is likely twisted out of the furan plane. |

Table 2: Predicted Global Electronic Properties

Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Predicted Value | Significance |

| EHOMO | ~ -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | ~ -3.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low chemical reactivity.[11] |